molecular formula C19H18N2O2S B2696021 N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide CAS No. 313364-39-5

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide

Cat. No. B2696021
CAS RN: 313364-39-5
M. Wt: 338.43
InChI Key: ZDUMRHIRELUSSF-UHFFFAOYSA-N
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Description

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide, also known as DMXB-A, is a compound with potential therapeutic applications. It is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel present in the central nervous system (CNS) and peripheral tissues. The α7 nAChR has been implicated in various physiological processes, including learning and memory, attention, inflammation, and neuroprotection. Therefore, DMXB-A has been studied for its effects on these processes and its potential as a drug candidate for neurological disorders.

Scientific Research Applications

Synthesis and Antimicrobial Activity

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide and its derivatives have been synthesized and evaluated for their antimicrobial properties. Research indicates that these thiazole derivatives exhibit significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against various strains of fungi. This suggests their potential as valuable therapeutic agents for the treatment of microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Photodynamic Therapy for Cancer Treatment

Another application of related chemical compounds includes the synthesis of new zinc phthalocyanine derivatives characterized for use in photodynamic therapy (PDT). These derivatives show excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for cancer treatment. Such compounds demonstrate the potential for therapeutic intervention in oncology, highlighting the versatility of this compound-related molecules in medical research (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Structure and Intermolecular Interactions

Research on the molecular structure and intermolecular interactions of similar benzamide derivatives provides insights into their chemical behavior. Studies on N-3-hydroxyphenyl-4-methoxybenzamide, for instance, reveal the influence of dimerization and crystal packing on molecular geometry, offering valuable information for the development of new compounds with desired physical and chemical properties (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).

Antifungal and Anticonvulsant Activities

Further research explores the antifungal and anticonvulsant activities of derivatives, suggesting the potential of these compounds in developing new treatments for fungal infections and seizure disorders. These studies contribute to the understanding of the biological activities of this compound derivatives and their possible therapeutic applications (Jafar, Abdul Mahdi, Hadwan, & Alameri, 2017).

Mechanism of Action

properties

IUPAC Name

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-12-4-5-13(2)16(10-12)17-11-24-19(20-17)21-18(22)14-6-8-15(23-3)9-7-14/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUMRHIRELUSSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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